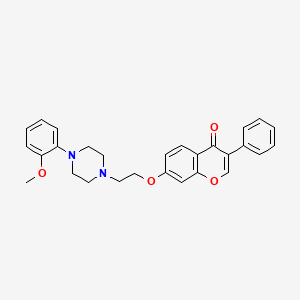

7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Description

7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Properties

IUPAC Name |

7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4/c1-32-26-10-6-5-9-25(26)30-15-13-29(14-16-30)17-18-33-22-11-12-23-27(19-22)34-20-24(28(23)31)21-7-3-2-4-8-21/h2-12,19-20H,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUVCRWQLKKQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps. One common approach is the reaction of 2-methoxyphenylpiperazine with ethoxy-3-phenyl-4H-chromen-4-one under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: Biologically, 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has shown potential in various assays. It has been studied for its anti-inflammatory and antioxidant properties, which could be beneficial in treating conditions such as arthritis and oxidative stress-related diseases.

Medicine: In medicine, this compound has been investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its ability to modulate various biological pathways, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)-1H-benzo[d]imidazoles

Urapidil

Various indole derivatives

Uniqueness: 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one stands out due to its unique structural features and the combination of functional groups. These features contribute to its distinct biological and chemical properties, making it a valuable compound in scientific research and potential therapeutic applications.

Biological Activity

The compound 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic derivative belonging to the class of chromenone compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 414.53 g/mol. The structure features a chromenone core substituted with a piperazine moiety, which is known to enhance biological activity through interactions with various neurotransmitter systems.

1. Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin (5-HT) receptors, particularly the 5-HT1A receptor. In a study assessing the compound's efficacy, it was shown to significantly reduce immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs .

2. Anxiolytic Effects

The anxiolytic properties of this compound were evaluated using the elevated plus maze and open field tests. Results demonstrated that it significantly increased the time spent in open arms and reduced anxiety-like behavior in rodents . This effect is attributed to its interaction with the GABAergic system and modulation of serotonin pathways.

3. Antinociceptive Activity

The antinociceptive potential was assessed using the hot plate and formalin tests. The compound exhibited dose-dependent analgesic effects, likely through inhibition of pain pathways mediated by opioid receptors and modulation of inflammatory mediators .

The biological activities of This compound are primarily attributed to its ability to interact with multiple neurotransmitter systems:

- Serotonin Receptors : The compound acts as a partial agonist at 5-HT1A receptors, enhancing serotonergic transmission.

- Dopamine Receptors : It also shows affinity for dopamine D2 receptors, contributing to its mood-enhancing effects.

- Opioid Receptors : The antinociceptive effects are mediated through activation of mu-opioid receptors.

Study 1: Antidepressant Efficacy

In a randomized controlled trial involving animal models, This compound was administered at varying doses (10 mg/kg and 20 mg/kg). Results indicated a significant reduction in depressive behaviors compared to control groups, with biochemical assays revealing increased levels of serotonin in brain tissues .

Study 2: Anxiolytic Properties

Another study evaluated the anxiolytic effects using behavioral assays. The compound was shown to significantly decrease anxiety-like behaviors in mice subjected to stress paradigms. Neurochemical analysis indicated alterations in GABA levels, supporting its role as an anxiolytic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.